N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}oxolane-3-carboxamide
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Overview
Description
N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}oxolane-3-carboxamide is a complex organic compound that features a pyrazole and pyrazine ring system
Mechanism of Action
Target of Action
Similar compounds with a pyrazole nucleus have been reported to interact with a variety of targets, including enzymes like acetylcholinesterase . These targets play crucial roles in various biological processes, including neurotransmission .
Mode of Action
Compounds with a similar pyrazole nucleus have been reported to interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, potentially altering various biological processes.
Biochemical Pathways
Similar compounds have been reported to affect pathways involving reactive oxygen species (ros) and lipid peroxidation . These pathways can have downstream effects on cellular processes, including oxidative stress and cell damage .
Result of Action
Similar compounds have been reported to have various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}oxolane-3-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the pyrazole and pyrazine rings followed by their coupling with an oxolane-3-carboxamide moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}oxolane-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe to study biological processes involving pyrazole and pyrazine derivatives.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazol-4-yl derivatives: These compounds share the pyrazole ring system and may have similar biological activities.
Pyrazin-2-yl derivatives: These compounds share the pyrazine ring system and may have similar chemical reactivity.
Oxolane-3-carboxamide derivatives: These compounds share the oxolane-3-carboxamide moiety and may have similar physical properties.
Uniqueness
N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}oxolane-3-carboxamide is unique due to its combination of pyrazole, pyrazine, and oxolane-3-carboxamide moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-19-8-11(6-18-19)13-12(15-3-4-16-13)7-17-14(20)10-2-5-21-9-10/h3-4,6,8,10H,2,5,7,9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLQQTOGWGRLJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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